molecular formula C8H3BrClFN2 B14892010 7-Bromo-4-chloro-6-fluorocinnoline

7-Bromo-4-chloro-6-fluorocinnoline

Cat. No.: B14892010
M. Wt: 261.48 g/mol
InChI Key: XRIYHLIANNDQRX-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-6-fluorocinnoline is a heterocyclic aromatic compound with the molecular formula C9H3BrClFN It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a cinnoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-6-fluorocinnoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process includes the preparation of the necessary reagents, such as aryl halides and organoboron compounds, followed by the coupling reaction under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-chloro-6-fluorocinnoline undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under specific conditions to achieve the desired oxidation or reduction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

7-Bromo-4-chloro-6-fluorocinnoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-6-fluorocinnoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

  • 7-Bromo-4-chloro-6-fluoroquinoline
  • 6-Bromo-4-chloro-7-fluoroquinoline-3-amine
  • 7-Chloro-4-aminoquinoline derivatives

Comparison: Compared to similar compounds, 7-Bromo-4-chloro-6-fluorocinnoline is unique due to the specific arrangement of halogen atoms on the cinnoline ringFor example, the presence of fluorine can enhance the compound’s stability and bioavailability, making it a valuable candidate for pharmaceutical research .

Properties

Molecular Formula

C8H3BrClFN2

Molecular Weight

261.48 g/mol

IUPAC Name

7-bromo-4-chloro-6-fluorocinnoline

InChI

InChI=1S/C8H3BrClFN2/c9-5-2-8-4(1-7(5)11)6(10)3-12-13-8/h1-3H

InChI Key

XRIYHLIANNDQRX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)Br)N=NC=C2Cl

Origin of Product

United States

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